N-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring through a carboxamide linkage. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity towards target proteins and enzymes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide include:
- N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide
- (3R)-N-{[3-(trifluoromethyl)phenyl]methyl}oxolane-3-carboxamide
- 1-(4-fluorophenyl)- and 1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamides
Uniqueness
This compound is unique due to its specific structural features, such as the trifluoromethyl group and the oxolane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12F3NO2 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-4-9(7-8)16-11(17)10-5-2-6-18-10/h1,3-4,7,10H,2,5-6H2,(H,16,17) |
InChI Key |
GQTFVOFULFGXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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